3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenoxyphenyl group, a thienopyrazole group, and an isoxazole group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Again, without specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Structural Characterization
Several studies focused on the synthesis and structural characterization of compounds with structural motifs similar to the query compound, emphasizing the diversity in synthetic approaches and the importance of structural analysis in understanding compound properties:
Synthesis and Structural Characterization of Isostructural Compounds :
- Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) discussed the synthesis and crystallization of isostructural compounds, highlighting the importance of single crystal diffraction for structure determination. This approach could be relevant for the synthesis and analysis of the queried compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations :
- A study by Viji et al. (2020) explored molecular docking and quantum chemical calculations to understand the molecular structure and spectroscopic data of related compounds, providing a pathway for assessing the biological activity and interaction of similar compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis, Characterization, and Cytotoxicity of Novel Derivatives :
- Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against cancer cells. This indicates the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrazoline derivatives, which are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
It is known that pyrazoline derivatives can affect a variety of biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to have various effects, including antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrazoline derivatives , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O3S/c1-17-25(26(32-36-17)21-9-5-6-10-23(21)29)28(34)30-27-22-15-37-16-24(22)31-33(27)18-11-13-20(14-12-18)35-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAOYOIANHQRFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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